

Technical Guide: Physical Properties of 2-Chloro-N,N-dimethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-N,N-dimethylethanamine hydrochloride

Cat. No.: B033227

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-dimethylethanamine hydrochloride (CAS No. 4584-46-7), also known as DMC HCl, is a key organic intermediate widely utilized in the pharmaceutical industry.^[1] Its primary application lies in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines and the calcium channel blocker Diltiazem.^{[1][2]} This document provides a comprehensive overview of the core physical properties of **2-Chloro-N,N-dimethylethanamine hydrochloride**, detailed experimental protocols for their determination, and a visualization of its role in chemical synthesis.

Core Physical and Chemical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in synthetic chemistry. The properties of **2-Chloro-N,N-dimethylethanamine hydrochloride** are summarized below.

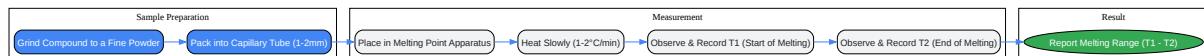
Property	Value	Source(s)
CAS Number	4584-46-7	[3] [4] [5] [6]
Molecular Formula	C ₄ H ₁₁ Cl ₂ N	[1] [4] [7] [8] [9]
Molecular Weight	144.04 g/mol	[1] [4] [5] [7] [8]
Appearance	White to beige or off-white solid, often in the form of crystals or crystalline powder.	[2] [9] [10] [2] [9] [10]
Melting Point	201-210 °C (Melting point ranges vary slightly between sources, e.g., 201-204 °C, 203-210 °C, 204 °C, 205-208 °C). [4] [5] [6] [8] [11] [12] [13] [14] [15]	[4] [5] [6] [8] [11] [12] [13] [14] [15]
Solubility	Highly soluble in water (2000 g/L at 20 °C). [3] [16] [12] [15] [17] Soluble in alcohol/methanol. [8] [16] [12]	[3] [8] [16] [12] [15] [17]
Stability	Stable under normal conditions. [1] [8] It is noted to be hygroscopic (tends to absorb moisture from the air). [3] [7] [8] [16] [15] [17]	[1] [3] [7] [8] [16] [15] [17]
pH	3-4 for a 100 g/L aqueous solution. [10]	[10]

Spectral Data

Spectral analysis is fundamental for the structural elucidation and confirmation of the compound's identity.

Spectrum Type	Key Data	Source(s)
¹ H NMR	Spectrum acquired in D ₂ O shows characteristic shifts at approximately 4.79 ppm, 3.97 ppm, 3.60 ppm, and 2.97 ppm.	[18]
Infrared (IR)	An authentic infrared spectrum is available for this compound.	[12][19]

Experimental Protocols


The following sections detail the methodologies for determining the key physical properties of **2-Chloro-N,N-dimethylethanamine hydrochloride**.

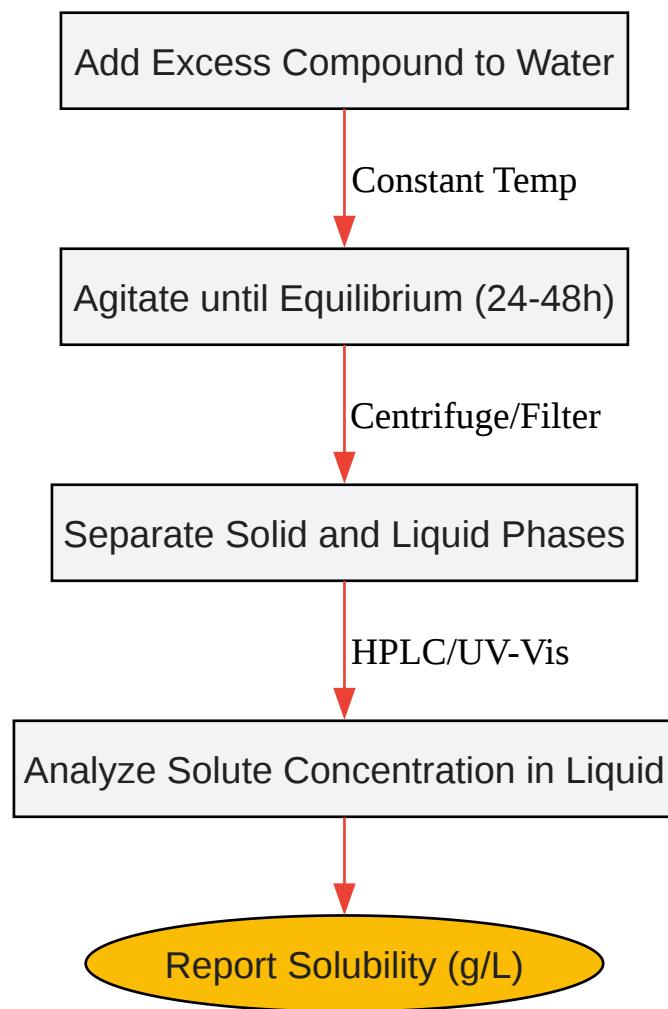
Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method using a Melting Point Apparatus

- Sample Preparation: A small amount of finely powdered, dry **2-Chloro-N,N-dimethylethanamine hydrochloride** is packed into a capillary tube to a height of 1-2 mm. [12][13] The tube is sealed at one end.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube with heated oil).[11] The apparatus is equipped with a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[11]
- Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[11][13]
- Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).

[Click to download full resolution via product page](#)


Caption: Workflow for Melting Point Determination.

Solubility Determination

This protocol outlines a standard method for quantitatively determining the aqueous solubility.

Methodology: Shake-Flask Method (OECD 105 Guideline)

- Preparation of Saturated Solution: An excess amount of solid **2-Chloro-N,N-dimethylethanamine hydrochloride** is added to a known volume of deionized water at a constant temperature (e.g., 20 °C).
- Equilibration: The mixture is agitated (e.g., in a shaker bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
- Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).

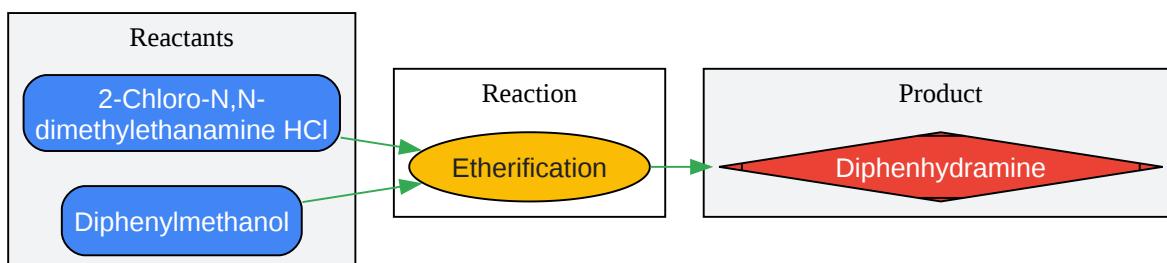
[Click to download full resolution via product page](#)

Caption: Shake-Flask Method for Solubility.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure.

Methodology: ¹H NMR Spectrum Acquisition


- Sample Preparation: Approximately 5-10 mg of **2-Chloro-N,N-dimethylethanamine hydrochloride** is dissolved in about 0.5-0.7 mL of a deuterated solvent (D₂O is suitable for this water-soluble compound) in an NMR tube.

- Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: A standard ^1H NMR spectrum is acquired. Key parameters to set include the number of scans, pulse width, and relaxation delay.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase- and baseline-corrected.
- Analysis: The chemical shifts (ppm), integration values, and coupling patterns of the signals are analyzed to confirm the structure.

Application in Synthesis

2-Chloro-N,N-dimethylethanamine hydrochloride is a versatile building block for introducing the dimethylaminoethyl group into a molecule. A notable application is in the synthesis of first-generation antihistamines like Diphenhydramine.[\[2\]](#)

The diagram below illustrates the logical relationship in the synthesis of Diphenhydramine, where **2-Chloro-N,N-dimethylethanamine hydrochloride** serves as a key reactant.

[Click to download full resolution via product page](#)

Caption: Role in Diphenhydramine Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (1²-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 2. Preparation of antihistamine drugs | Filo [askfilo.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. books.rsc.org [books.rsc.org]
- 6. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7 [sigmaaldrich.com]
- 7. filab.fr [filab.fr]
- 8. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 10. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. fishersci.com [fishersci.com]
- 15. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. compoundchem.com [compoundchem.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. Diltiazem hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 19. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Chloro-N,N-dimethylethanamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b033227#2-chloro-n-n-dimethylethanamine-hydrochloride-physical-properties\]](https://www.benchchem.com/product/b033227#2-chloro-n-n-dimethylethanamine-hydrochloride-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com